molecular formula C8H7BrO2 B2603646 1-(3-Bromophenyl)-2-hydroxyethan-1-one CAS No. 4079-51-0

1-(3-Bromophenyl)-2-hydroxyethan-1-one

Cat. No.: B2603646
CAS No.: 4079-51-0
M. Wt: 215.046
InChI Key: RSWPGWSYMLTIOH-UHFFFAOYSA-N
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Description

Contextual Significance of Alpha-Hydroxy Ketones in Advanced Organic Synthesis

Alpha-hydroxy ketones, also known as acyloins, are a pivotal class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to a carbonyl group. This unique arrangement of functional groups imparts a rich and versatile reactivity, making them highly valuable intermediates in organic synthesis.

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group in close proximity allows for a variety of chemical transformations. They can undergo oxidation, reduction, and a range of condensation and rearrangement reactions. Their utility is demonstrated in the synthesis of a wide array of more complex molecules, including pharmaceuticals, natural products, and specialized polymers. For instance, the alpha-hydroxy ketone moiety is a key structural feature in various biologically active molecules and serves as a precursor for the synthesis of important scaffolds like 1,2-diols and various heterocyclic systems.

Strategic Utility of Bromo-Substituted Aromatic Systems in Chemical Transformations

The incorporation of a bromine atom onto an aromatic ring, as seen in 1-(3-Bromophenyl)-2-hydroxyethan-1-one, is a strategic choice in the design of synthetic intermediates. The carbon-bromine bond in aryl bromides is a versatile functional handle that can participate in a wide range of chemical transformations, most notably in metal-catalyzed cross-coupling reactions.

Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings utilize aryl bromides as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to modern synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. The bromine substituent also influences the electronic properties of the aromatic ring, acting as an electron-withdrawing group through induction and a weak deactivator in electrophilic aromatic substitution reactions, typically directing incoming electrophiles to the ortho and para positions relative to itself. However, the existing acyl group in this compound is a meta-director, which would influence the position of any further substitution on the aromatic ring.

Overview of Academic Research Trajectories for this compound

While dedicated studies on this compound are limited, its potential research trajectories can be inferred from the known chemistry of its constituent parts. The primary areas of academic interest for this compound would likely involve its use as a versatile intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The alpha-hydroxy ketone functionality allows for further elaboration, such as conversion to vicinal diols, amino alcohols, or heterocyclic systems. The bromo-substituent provides a reactive site for the introduction of a wide variety of other functional groups via cross-coupling reactions. This dual reactivity makes this compound a potentially valuable scaffold for the creation of libraries of diverse compounds for biological screening or for the synthesis of targeted molecules with specific properties. For example, it could serve as a precursor for the synthesis of novel kinase inhibitors, where the aromatic core can be functionalized to interact with the ATP binding site of an enzyme.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Chemical Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
CAS Number 4079-51-0
Appearance Solid
Storage Temperature Room Temperature, sealed in dry conditions sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWPGWSYMLTIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 1 3 Bromophenyl 2 Hydroxyethan 1 One

Historical and Modern Approaches to Alpha-Hydroxy Ketone Synthesis

The preparation of α-hydroxy ketones has evolved considerably over the years, with methodologies ranging from classic condensation reactions to modern catalytic and functionalization techniques. These methods offer various advantages in terms of substrate scope, efficiency, and reaction conditions.

The benzoin (B196080) condensation is a classic and fundamental reaction for the synthesis of α-hydroxy ketones. allaboutchemistry.net It traditionally involves the coupling of two aldehydes to form an α-hydroxy ketone, also known as a benzoin. organic-chemistry.orgquora.com The reaction is typically catalyzed by a nucleophile, such as cyanide or a thiazolium salt. organic-chemistry.orglibretexts.org The mechanism involves the "umpolung" (reversal of polarity) of one aldehyde molecule, which then acts as a nucleophile and attacks a second aldehyde molecule. organic-chemistry.org

While the classic benzoin condensation is a powerful tool, modern advancements have expanded its scope and efficiency. N-Heterocyclic carbenes (NHCs) have emerged as highly effective catalysts for both symmetrical and crossed benzoin reactions, offering milder reaction conditions and broader substrate compatibility. organic-chemistry.org Asymmetric versions of the benzoin condensation have also been developed, utilizing chiral catalysts to produce enantiomerically enriched α-hydroxy ketones. organic-chemistry.org

For the specific synthesis of 1-(3-bromophenyl)-2-hydroxyethan-1-one, a crossed benzoin condensation approach could theoretically be employed, involving the reaction of 3-bromobenzaldehyde (B42254) with another aldehyde under the influence of a suitable catalyst. However, controlling the chemoselectivity in crossed benzoin reactions can be challenging.

A more direct and widely used approach for the synthesis of this compound involves the functionalization of a precursor ketone, specifically 3'-bromoacetophenone (B146053). This can be achieved through several methods, primarily involving α-halogenation followed by nucleophilic substitution or direct oxidation of the α-carbon.

The classical route involves the α-bromination or α-chlorination of 3'-bromoacetophenone to yield an α-halo ketone. google.com This intermediate is then subjected to nucleophilic substitution with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, to displace the halide and form the desired α-hydroxy ketone. The use of halogenating agents like bromine or sulfuryl chloride, however, presents disadvantages due to their hazardous nature and the generation of corrosive byproducts. google.com

More modern and efficient methods for the α-hydroxylation of ketones have been developed to circumvent the issues associated with halogenation. These include:

Direct Oxidation: Various oxidizing agents can directly introduce a hydroxyl group at the α-position of a ketone. organic-chemistry.org Reagents such as m-chloroperoxybenzoic acid (mCPBA) in the presence of a base, or potassium permanganate (B83412) have been utilized for this transformation. organic-chemistry.org

Catalytic Oxidation: Transition metal-catalyzed oxidations offer a more sustainable approach. For instance, copper(I)-catalyzed oxidation using molecular oxygen as the oxidant has been shown to be effective for the synthesis of α-keto aldehydes from α-hydroxy ketones, and similar principles can be applied to the synthesis of α-hydroxy ketones themselves. rsc.org

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. For example, iodine or N-bromosuccinimide (NBS) can catalyze the α-hydroxylation of carbonyl compounds using dimethyl sulfoxide (B87167) (DMSO) as the terminal oxidant. organic-chemistry.org

A general and effective method for preparing α-hydroxyacetophenones involves the reaction of functionalized arylmagnesium species with acetoxyacetyl chloride, followed by acidic hydrolysis. nih.gov This approach allows for the introduction of various functional groups on the aromatic ring. nih.gov

Research continues to focus on developing novel, efficient, and environmentally friendly methods for the synthesis of α-hydroxy ketones. Some of these emerging strategies that could be applied to the synthesis of this compound include:

Free Radical Reactions: A novel approach involves the free radical addition coupling reaction to synthesize α-hydroxyacetophenone compounds. google.com This method is noted for its operational simplicity, use of economical and readily available raw materials, and high yields. google.com

Transition Metal-Free Reactions: Methods that avoid the use of transition metals are gaining importance due to concerns about metal contamination in final products, particularly in the pharmaceutical industry. beilstein-archives.org

Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a product, offer high atom economy and efficiency. nih.gov While specific multi-component reactions for this compound are not widely reported, the development of such protocols is an active area of research.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the functionalization of 3'-bromoacetophenone, the choice of base and solvent in the nucleophilic substitution step is crucial to maximize yield and minimize side reactions. Similarly, in catalytic oxidation reactions, the catalyst loading, nature of the oxidant, and reaction atmosphere (e.g., presence of oxygen) play a significant role.

The table below summarizes some of the key parameters that are often optimized in the synthesis of α-hydroxy ketones.

Synthetic ApproachKey Parameters for OptimizationTypical Conditions/ReagentsPotential Challenges
Benzoin CondensationCatalyst, Solvent, TemperatureCyanide, Thiazolium salts, N-Heterocyclic carbenes; Ethanol, Water; Room temperature to refluxLimited to aldehydes, chemoselectivity in crossed reactions
α-Halogenation & SubstitutionHalogenating agent, Base, SolventNBS, SO2Cl2; NaOH, K2CO3; Dichloromethane, THFUse of hazardous reagents, formation of byproducts
Direct OxidationOxidizing agent, Stoichiometry, TemperaturemCPBA, KMnO4, Oxone; -78 °C to room temperatureOver-oxidation, substrate specificity
Catalytic OxidationCatalyst, Oxidant, Ligand, PressureCu(I), Pd(II), Fe(III) salts; O2, H2O2; Various organic ligands; Atmospheric to high pressureCatalyst deactivation, cost of catalyst and ligands

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, including this compound. nih.gov The goal is to design synthetic processes that are more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. unibo.it

Key green chemistry considerations in the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids. nih.gov

Catalysis: Employing catalytic methods, especially those using earth-abundant and non-toxic metals, is a cornerstone of green chemistry. Catalysts reduce the amount of reagents needed and can often enable reactions to proceed under milder conditions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

Renewable Feedstocks: While not yet widely implemented for this specific compound, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

The development of one-pot syntheses and multi-component reactions are particularly attractive from a green chemistry perspective as they can significantly reduce the number of unit operations, solvent usage, and waste generation. nih.gov For example, a one-pot α-hydroxylation of 3'-bromoacetophenone that avoids the isolation of intermediate products would be a significant step towards a greener synthesis of this compound.

Reactivity and Chemical Transformations of 1 3 Bromophenyl 2 Hydroxyethan 1 One

Mechanistic Studies of Alpha-Hydroxy Ketone Reactivity

The α-hydroxy ketone moiety, also known as an acyloin, is the central reactive feature of the molecule's carbon skeleton. The proximity of the hydroxyl and carbonyl groups influences their mutual reactivity, leading to characteristic transformations such as the α-ketol rearrangement, where an alkyl or aryl group migrates under acidic, basic, or thermal conditions. wikipedia.orgresearchgate.net This rearrangement is reversible and typically favors the formation of the more thermodynamically stable isomer. wikipedia.org

The two oxygen-containing functional groups in 1-(3-Bromophenyl)-2-hydroxyethan-1-one present opportunities for selective reduction and oxidation reactions. Chemoselective reduction of the carbonyl group can yield a 1,2-diol, while oxidation of the secondary alcohol can produce a 1,2-dicarbonyl compound.

Reduction: The ketone can be selectively reduced in the presence of the secondary alcohol using mild reducing agents. This transformation is valuable for creating vicinal diols, which are important structural motifs in many natural products and pharmaceuticals.

Oxidation: α-hydroxy ketones are susceptible to oxidation. stackexchange.com For example, they are known to give positive results in tests like Tollens' and Fehling's, which are typically used to identify aldehydes. stackexchange.com This reactivity stems from the ability of the α-hydroxy ketone to tautomerize or be oxidized to a dicarbonyl species under the reaction conditions. The selective oxidation of the hydroxyl group in this compound would yield the corresponding α-keto aldehyde, 1-(3-bromophenyl)-2-oxoethan-1-one.

TransformationReagent/ConditionProductSelective Target
ReductionNaBH₄, CeCl₃ (Luche reduction)1-(3-Bromophenyl)ethane-1,2-diolCarbonyl group
OxidationMild oxidizing agent (e.g., Cu²⁺)1-(3-Bromophenyl)-1,2-ethanedioneHydroxyl group

The dual functionality of the α-hydroxy ketone group makes it an excellent substrate for condensation and cyclization reactions to form various heterocyclic systems. The carbonyl group can react with nucleophiles, and the adjacent hydroxyl group can then participate in a subsequent cyclization step. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinones, while reaction with other binucleophiles can generate a diverse range of five- or six-membered rings. These transformations are foundational in medicinal chemistry for the synthesis of novel scaffolds. For example, the base-promoted Claisen condensation is a key method for creating 1,2,4-triketone analogs, which can then undergo cyclization with hydrazines to yield pyridazin-4(1H)-ones or pyrazoles, depending on the specific reactants and conditions. semanticscholar.org

Bromine-Mediated Cross-Coupling and Functionalization Reactions

The bromine atom on the phenyl ring is a critical handle for carbon-carbon and carbon-heteroatom bond formation, significantly enhancing the synthetic utility of the molecule. This allows for the molecule to be coupled with a wide variety of partners, dramatically increasing molecular complexity.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. iium.edu.my The aryl bromide in this compound is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds and is noted for its mild conditions and tolerance of a broad range of functional groups. nih.gov The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. jk-sci.comlibretexts.org The Sonogashira reaction is invaluable for the synthesis of arylalkynes, which are important structures in pharmaceuticals, natural products, and materials science. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction is a powerful method for the vinylation of aryl halides, leading to the formation of substituted alkenes such as styrenes. wikipedia.org The catalytic cycle is a prime example of Pd(0)/Pd(II) catalysis in C-C bond formation. wikipedia.org

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄ or Pd(dppf)Cl₂ + Base (e.g., K₂CO₃)Biaryl or Styrene derivative
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ + CuI + Amine Base (e.g., Et₃N)Arylalkyne derivative
Heck ReactionAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂ + Phosphine Ligand + Base (e.g., Et₃N)Styrene or Cinnamate derivative

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The classic SNAr mechanism proceeds via an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, as these positions can stabilize the negative charge of the intermediate through resonance. wikipedia.orgmasterorganicchemistry.com

In this compound, the electron-withdrawing acetyl group (-COCH₂OH) is in the meta position relative to the bromine atom. This placement does not allow for direct resonance stabilization of a Meisenheimer complex, making the compound relatively unreactive towards the standard SNAr pathway under mild conditions. masterorganicchemistry.com Achieving substitution would likely require harsh conditions (high temperatures and pressures) or the use of very strong nucleophiles. Alternative mechanisms, such as those proceeding through a benzyne (B1209423) intermediate under strongly basic conditions, could also be explored but may lead to a mixture of regioisomers.

Derivatization Strategies for Enhancing Molecular Complexity

The true synthetic power of this compound lies in the strategic combination of reactions at its different functional sites. Derivatization can be achieved through a multi-step approach to build highly complex and diverse molecular scaffolds.

A typical strategy would involve first using the aryl bromide as a scaffold for a palladium-catalyzed cross-coupling reaction. For example, a Suzuki coupling could introduce a new aryl or heteroaryl ring, a Sonogashira coupling could append a rigid alkynyl group, or a Heck reaction could add a vinyl substituent. Each of these additions dramatically increases the molecular weight and complexity, and introduces new functional possibilities.

Following the modification of the aromatic ring, the α-hydroxy ketone moiety can be used to construct a heterocyclic ring. For instance, the product of a Suzuki coupling could be subsequently reacted with a hydrazine derivative to build a pyridazinone ring fused to or substituted with the newly introduced biaryl system. This sequential application of orthogonal reaction types—palladium-catalyzed coupling followed by heterocycle formation—is a powerful strategy for the efficient construction of novel and complex molecules from a relatively simple starting material.

Applications As a Core Synthetic Building Block and Intermediate

Precursor in Heterocyclic Compound Synthesis (e.g., Pyrroles, Oxazoles)

The inherent reactivity of 1-(3-Bromophenyl)-2-hydroxyethan-1-one makes it an excellent precursor for the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals and biologically active compounds.

A notable application of α-hydroxyketones, such as this compound, is in the multicomponent synthesis of highly substituted pyrroles. A simple and concise three-component reaction involving an α-hydroxyketone, an oxoacetonitrile, and an aniline (B41778) derivative provides a powerful method for constructing the pyrrole (B145914) framework. mdpi.com This approach is highly valuable for generating libraries of pyrrole-based drug candidates in an efficient manner. mdpi.com While specific examples detailing the use of this compound in this reaction are not extensively documented in readily available literature, its structural similarity to reported α-hydroxyketone starting materials suggests its suitability for this transformation.

The synthesis of oxazoles, another important class of heterocycles, often proceeds through intermediates that can be readily derived from this compound. For instance, the conversion of the hydroxyl group to a leaving group, such as a bromide, would yield an α-bromoketone. These α-bromoketones are key starting materials in classical oxazole (B20620) syntheses, such as the Robinson-Gabriel synthesis, which involves the reaction of a 2-acylamino-ketone to form the oxazole ring. researchgate.net Furthermore, α-bromoketones can react with amides to produce 2,4-disubstituted oxazole analogues. researchgate.net Although direct synthesis from this compound is not explicitly detailed, its conversion to the corresponding α-bromoketone is a standard organic transformation, thus positioning it as a valuable precursor for oxazole synthesis.

Table 1: Potential Heterocyclic Synthesis Applications of this compound

HeterocycleSynthetic ApproachKey Reactants with this compound or its derivative
Substituted PyrrolesThree-component reactionActive methylene (B1212753) nitrile (e.g., 3-oxobutanenitrile), primary amine/aniline
Substituted OxazolesRobinson-Gabriel Synthesis (via α-acylamino ketone)Amide (after conversion of the hydroxyl group)
Substituted OxazolesReaction with amides (via α-bromoketone)Substituted amides

Role in the Construction of Complex Polyfunctionalized Organic Scaffolds

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is crucial for the discovery of new drugs with improved efficacy and selectivity. This compound, with its multiple functional groups, serves as an excellent starting point for the synthesis of complex and polyfunctionalized organic scaffolds.

Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single step. organic-chemistry.orgthepharmajournal.com The functional groups present in this compound make it a suitable candidate for participation in various MCRs, leading to the formation of diverse and complex scaffolds. For example, the hydroxyl and carbonyl groups can react with different reagents in a sequential or concerted manner to build intricate molecular architectures. The bromophenyl group can be further functionalized through cross-coupling reactions, adding another layer of complexity and diversity to the resulting scaffolds.

Furthermore, this compound can be utilized in the synthesis of fused heterocyclic systems. researchgate.netbeilstein-journals.orgnih.gov The reactive sites on the molecule can be strategically employed to build additional rings onto the initial phenyl ring, leading to the formation of polycyclic structures that are often found in natural products and pharmaceuticals.

Intermediate for Chemical Probe Development and Materials Science Precursors

The unique combination of a reactive α-hydroxyketone moiety and a functionalizable aromatic ring in this compound makes it a promising intermediate in the development of chemical probes and as a precursor for materials science applications.

Chemical probes are small molecules used to study and manipulate biological systems. Fluorescent probes, in particular, are indispensable tools in cellular imaging. The core structure of this compound can be chemically modified to incorporate fluorophores or recognition elements for specific biological targets. The bromo-substituent offers a convenient handle for introducing these functionalities via reactions such as Suzuki or Sonogashira coupling, allowing for the tailored design of probes for specific applications.

In the realm of materials science, functional organic molecules are essential for the development of new materials with desired optical, electronic, or mechanical properties. This compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers and other materials. nih.gov For instance, the hydroxyl group can be used for polymerization reactions, while the bromophenyl group can be modified to tune the electronic properties of the resulting material, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) or sensors.

Computational and Theoretical Investigations of 1 3 Bromophenyl 2 Hydroxyethan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of organic molecules. For 1-(3-Bromophenyl)-2-hydroxyethan-1-one, such calculations can predict its optimized geometry, charge distribution, and molecular orbital energies.

Optimized Geometry and Energetics: DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are commonly employed to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.netdergipark.org.tr For this compound, the geometry is expected to be influenced by the steric and electronic effects of the bromine atom on the phenyl ring and the hydroxyl group on the ethanone side chain. The planarity of the phenyl ring and the carbonyl group is a key feature, although the hydroxyl group introduces conformational flexibility.

Electronic Properties: The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. In substituted acetophenones, the presence of electron-withdrawing groups like bromine can influence these frontier orbitals. Time-dependent DFT (TD-DFT) calculations can further predict the electronic absorption spectra of the molecule. dergipark.org.trijcce.ac.ir

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would likely show regions of negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its electrophilic nature. The bromine atom would also influence the electrostatic potential of the aromatic ring.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

Parameter Predicted Value/Characteristic Basis of Prediction
HOMO Energy Relatively low Influence of electron-withdrawing bromine and carbonyl groups.
LUMO Energy Relatively low Presence of the delocalized π-system and carbonyl group.
HOMO-LUMO Gap Moderate Indicative of a balance between stability and reactivity.
Dipole Moment Significant Due to the presence of polar C=O, O-H, and C-Br bonds.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful technique to investigate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this approach can be used to understand its synthesis and subsequent chemical transformations.

Synthesis Reactions: The synthesis of α-hydroxy ketones can proceed through various routes, and computational chemistry can help to elucidate the most favorable pathways. By modeling the reaction coordinates and calculating the energy profiles, researchers can predict the feasibility of a proposed synthetic method.

Reactivity and Mechanistic Insights: The reactivity of this compound is dictated by its functional groups: the ketone, the hydroxyl group, and the brominated phenyl ring. Computational studies can model reactions such as nucleophilic addition to the carbonyl group, oxidation of the hydroxyl group, and reactions involving the aromatic ring. Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates and the elucidation of detailed reaction mechanisms. For instance, the study of α-halo carbonyl reactions with electron-deficient alkenes has been aided by DFT modeling to understand the role of catalysts and solvents.

Table 2: Potential Reaction Pathways for Computational Investigation

Reaction Type Description Computational Focus
Nucleophilic Addition Addition of a nucleophile to the carbonyl carbon. Modeling the approach of the nucleophile, locating the transition state, and calculating the activation energy.
Oxidation Conversion of the secondary alcohol to a diketone. Investigating the mechanism with different oxidizing agents and determining the reaction energetics.
Substitution on the Phenyl Ring Nucleophilic or electrophilic aromatic substitution. Calculating the activation barriers for substitution at different positions on the ring.

Conformational Analysis and Intermolecular Interaction Studies

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape and its interactions with other molecules. Conformational analysis and the study of intermolecular interactions are therefore crucial aspects of computational chemistry.

Conformational Analysis: this compound possesses rotational freedom around the C-C and C-O single bonds of the side chain, leading to various possible conformers. Conformational analysis of α-hydroxy ketones has revealed the interplay between intramolecular hydrogen bonding and steric effects in determining the most stable conformations. rsc.org For this compound, an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen is plausible, which would significantly influence its conformational preferences. Computational methods can be used to map the potential energy surface and identify the global and local energy minima corresponding to stable conformers.

Intermolecular Interactions: In the solid state and in solution, molecules of this compound will interact with each other and with solvent molecules. These interactions can include hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces. The presence of a bromine atom also introduces the possibility of halogen bonding, a directional non-covalent interaction that can play a significant role in crystal engineering and molecular recognition. mdpi.comnih.gov Computational studies can quantify the strength of these interactions and predict how molecules will pack in a crystal lattice. Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts in crystalline solids. mdpi.com

Table 3: Key Intermolecular Interactions for Computational Study

Interaction Type Description Predicted Significance
Hydrogen Bonding Intermolecular hydrogen bonds involving the hydroxyl and carbonyl groups. Strong and highly directional, likely dominating the packing in the solid state.
Halogen Bonding Interaction between the bromine atom and a nucleophilic region of another molecule. Directional and of moderate strength, contributing to the supramolecular architecture. nih.gov
π-π Stacking Interactions between the aromatic rings of adjacent molecules. Can contribute to the overall stability of the crystal lattice.
van der Waals Forces Weak, non-specific interactions. Ubiquitous and contribute to the overall cohesive energy.

Analytical Methodologies for Characterization and Reaction Monitoring

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 1-(3-Bromophenyl)-2-hydroxyethan-1-one would rely on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl and hydroxyl groups, and the hydroxyl (-OH) proton. The aromatic protons on the 3-bromophenyl ring would likely appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.0 ppm) due to their distinct chemical environments and spin-spin coupling. The methylene protons would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) further upfield. The hydroxyl proton's chemical shift can be variable and is often observed as a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon (highly deshielded, ~190-200 ppm), the carbons of the brominated aromatic ring (in the aromatic region, ~120-140 ppm, with the carbon attached to the bromine showing a characteristic chemical shift), and the methylene carbon bearing the hydroxyl group (~60-70 ppm).

Hypothetical ¹H and ¹³C NMR Data

Assignment Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Carbonyl (C=O)-~195
Aromatic C-Br-~122
Aromatic CHMultiplets between 7.3 - 8.0~125-136
Methylene (CH₂)Singlet or Doublet, ~4.5-5.0~65
Hydroxyl (OH)Broad Singlet, variable-

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak around 1680-1700 cm⁻¹ would indicate the presence of the conjugated carbonyl (C=O) group. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl (-OH) group's stretching vibration. C-H stretching vibrations from the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration would be observed at lower wavenumbers, typically in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals. The carbonyl group would also be Raman active.

Expected Key Vibrational Bands

Functional Group Expected IR Absorption Range (cm⁻¹)
O-H Stretch3200-3600 (broad)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C=O Stretch1680-1700
C=C Stretch (Aromatic)1450-1600
C-O Stretch1050-1250
C-Br Stretch500-650

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is essential for accurately determining the elemental composition and molecular weight of a compound. For this compound (C₈H₇BrO₂), HRMS would be able to measure the mass of the molecular ion with very high precision. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Chromatographic Techniques for Purity Assessment and Process Control

Chromatographic methods are vital for assessing the purity of this compound and for monitoring its formation or consumption during chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Chiral Analysis

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method, likely using a C18 column, would be suitable for analyzing this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection would most likely be performed using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. This method could be used to determine the purity of a sample and to quantify its concentration. For chiral analysis, a specialized chiral stationary phase would be required to separate enantiomers if the compound were prepared in a chiral form.

Gas Chromatography (GC) for Volatile Product Analysis and Reaction Monitoring

GC is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the hydroxyl group, it could potentially be analyzed by GC, possibly after derivatization to a more volatile silyl (B83357) ether. GC would be particularly useful for monitoring the disappearance of a more volatile starting material, such as 3'-bromoacetophenone (B146053), or the appearance of volatile byproducts during a reaction. When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities for the separated components.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography is a fundamental technique in the organic chemistry lab for qualitatively monitoring the progress of a chemical reaction. libretexts.orglibretexts.org Its simplicity, speed, and low cost make it an ideal method to quickly ascertain the consumption of starting materials and the formation of products. libretexts.orgchemistryhall.com The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). chemistryhall.com

In the context of reactions involving this compound, TLC is used to separate the reactant from the product(s) based on differences in polarity. chemistryhall.com For instance, in a hypothetical reduction of this compound to 1-(3-bromophenyl)ethane-1,2-diol, the polarity of the molecule changes significantly due to the conversion of a ketone to a hydroxyl group. The diol product is more polar than the starting α-hydroxy ketone.

The monitoring process is executed by spotting the reaction mixture on a TLC plate at various time intervals. libretexts.org A standard TLC setup for reaction monitoring involves three lanes:

Starting Material (SM): A pure sample of this compound.

Co-spot (Co): A combined spot of the starting material and the reaction mixture. rochester.edu

Reaction Mixture (Rxn): An aliquot taken directly from the reaction. libretexts.org

The plate is then developed in a chamber containing a suitable mobile phase, a solvent system in which the starting material and product exhibit different Retention Factor (R_f) values. chemistryhall.com The R_f is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. libretexts.org A common starting solvent system for compounds of this nature is a mixture of hexane (B92381) and ethyl acetate. silicycle.combiotage.com

As the reaction proceeds, the spot corresponding to the starting material in the "Rxn" lane will diminish in intensity, while a new spot, corresponding to the more polar product, will appear at a lower R_f value. The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane. acs.org The co-spot lane is crucial as it helps to definitively identify the starting material spot in the reaction mixture, especially if the R_f values of the reactant and product are close. rochester.edu

CompoundFunctional GroupsRelative PolarityHypothetical R_f Value (3:1 Hexane:EtOAc)
This compound (Starting Material)Ketone, Alcohol, BromobenzeneModerate0.55
1-(3-bromophenyl)ethane-1,2-diol (Product)Diol, BromobenzeneHigh0.20

This table presents hypothetical R_f values for a representative reaction to illustrate the application of TLC. Actual values depend on specific reaction conditions and the chosen solvent system.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While crystallographic data for this compound itself is not publicly available, analysis of closely related structures and derivatives provides significant insight into the expected molecular geometry, conformation, and intermolecular interactions.

For example, the crystal structure of (1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone, a derivative of a closely related ketone, has been determined. researchgate.net Such studies provide exact measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. The analysis also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π–π stacking interactions. researchgate.netiucr.org In many bromophenyl-containing compounds, Br···Br, C—H···O, and C—Br···π interactions are observed to play a significant role in stabilizing the crystal packing. nih.govmdpi.com

A crystallographic analysis yields a wealth of data that is typically deposited in crystallographic databases. This data allows for the unambiguous confirmation of a compound's structure. The table below shows representative data that would be obtained from such an analysis, using the published data for (1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone as an illustrative example. researchgate.net

ParameterIllustrative Value (for a derivative)Information Provided
Chemical FormulaC₁₄H₁₁BrN₄O₄Elemental composition of the molecule.
Formula Weight379.18Molecular mass.
Crystal SystemTriclinicThe basic geometric shape of the unit cell.
Space GroupP-1The symmetry elements within the unit cell.
a, b, c (Å)a = 7.7546, b = 13.4362, c = 14.1884The dimensions of the unit cell edges.
α, β, γ (°)α = 91.894, β = 90.553, γ = 97.128The angles between the unit cell edges.
Volume (ų)1466.0The volume of the unit cell.
Z4The number of molecules in the unit cell.
Calculated Density (Mg m⁻³)1.718The density of the crystal.

Data sourced from the crystallographic report of (1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone, a related derivative, for illustrative purposes. researchgate.net

The determination of the crystal structure for this compound or its derivatives would confirm the planarity of the phenyl ring, the geometry of the ketone and alcohol groups, and would reveal the presence of intermolecular hydrogen bonding involving the hydroxyl group, which is a critical factor in its solid-state behavior and physical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromophenyl)-2-hydroxyethan-1-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 3-bromobenzene reacts with glycolic acid derivatives under acidic catalysis. Microwave-assisted methods (e.g., Claisen-Schmidt condensation) may enhance reaction efficiency by reducing time and improving regioselectivity . Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (60–100°C), and stoichiometric ratios of reactants. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the hydroxy group (δ 4.8–5.2 ppm, broad singlet) and aromatic protons (δ 7.2–8.1 ppm, meta-substitution pattern). 13^{13}C NMR identifies the ketone carbonyl (δ ~200 ppm) and brominated aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 229.0/231.0 for C8_8H7_7BrO2_2) and isotopic patterns consistent with bromine .
  • IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm1^{-1}) and ketone C=O (1680–1720 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How does the presence of the 3-bromo and 2-hydroxy substituents influence the compound’s reactivity in cross-coupling reactions or biological systems?

  • Methodological Answer : The bromine atom at the 3-position enables Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, useful in synthesizing biphenyl derivatives. The hydroxyl group participates in hydrogen bonding, affecting solubility and interactions with biological targets (e.g., enzymes). Computational modeling (DFT or molecular docking) can predict binding affinities to receptors like kinases or cytochrome P450 enzymes, guiding structure-activity relationship (SAR) studies .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility in vitro. To address this:

  • Perform molecular dynamics simulations to account for protein conformational changes.
  • Validate predictions via dose-response assays (e.g., IC50_{50} determination against cancer cell lines like MCF-7) .
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm interaction stoichiometry .

Q. How can the cytotoxic potential of this compound be systematically evaluated, and what parameters define its therapeutic window?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT or Presto Blue assays on cancer (MCF-7, HeLa) and non-cancerous (Vero) cell lines. Compound 3 in (structurally analogous) showed IC50_{50} = 42.22 µg/mL against MCF-7, indicating moderate activity .
  • Therapeutic Index (TI) : Calculate TI as IC50_{50}(normal cells)/IC50_{50}(cancer cells). A TI >3 suggests selectivity.
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells to confirm mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.